Br-Polyethylene Glycol 5-Carboxylic Acid, commonly referred to as Br-PEG5-CH2COOH, is a synthetic compound that combines a bromine atom with a polyethylene glycol (PEG) chain terminated with a carboxylic acid group. This compound is classified under polyethylene glycol derivatives and is notable for its applications in bioconjugation and drug delivery systems.
Br-PEG5-CH2COOH is synthesized primarily through the reaction of polyethylene glycol with bromoethanol, followed by the introduction of the carboxylic acid functionality. It can be sourced from chemical suppliers specializing in bioconjugates and polymer chemistry, such as BenchChem and MedchemExpress .
This compound falls under the category of polyethylene glycol derivatives, which are widely used in pharmaceuticals and biochemistry due to their hydrophilic properties and ability to enhance solubility and stability of drugs.
The synthesis of Br-PEG5-CH2COOH typically involves two main steps:
The reaction conditions are crucial for achieving high yields and purity. Parameters such as temperature, reaction time, and molar ratios of reactants must be optimized. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier Transform Infrared (FTIR) spectroscopy are commonly employed to characterize the synthesized compound and confirm the successful incorporation of functional groups .
Br-PEG5-CH2COOH consists of a linear chain of polyethylene glycol with a bromine atom attached to one terminal end and a carboxylic acid group (-COOH) at the other end. The molecular formula can be represented as CHBrO, indicating its composition.
Br-PEG5-CH2COOH can participate in various chemical reactions due to its functional groups:
These reactions typically require specific conditions such as catalysts or heat to proceed efficiently. For example, amidation may require coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) for activation .
The mechanism of action for Br-PEG5-CH2COOH primarily revolves around its ability to enhance solubility and bioavailability of therapeutic agents when conjugated with drugs or biomolecules. The presence of the polyethylene glycol moiety provides steric hindrance that protects the drug from enzymatic degradation while improving circulation time in biological systems.
Studies have shown that PEGylated compounds exhibit reduced immunogenicity and prolonged half-life in vivo, making them more effective for therapeutic applications .
Relevant analyses include thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC), which provide insights into thermal stability and phase transitions .
Br-PEG5-CH2COOH has several scientific uses, including:
Solid-phase synthesis enables precise assembly of polyethylene glycol (PEG) scaffolds while minimizing purification challenges. The Protein-Atom Transfer Radical Polymerization on Reversible Immobilization Supports (PARIS) platform employs dialkyl maleic anhydride (DMA)-functionalized agarose beads to covalently anchor PEG precursors via pH-dependent reactions. Primary amine groups on PEG derivatives form reversible bonds with DMA-agarose at pH ≥6.0, while cleavage occurs under mildly acidic conditions (pH ≤6.0) [6]. This strategy achieves >88% recovery yields while suppressing side reactions common in solution-phase synthesis.
Key advancements include:
Table 1: Solid-Phase Synthesis Efficiency Under PARIS Conditions
Immobilization pH | Cleavage pH | Reaction Time (min) | Product Recovery (%) |
---|---|---|---|
6.0 | 3.0 | 5 | 88 ± 3.2 |
8.0 | 3.0 | 5 | 100 ± 2.8 |
6.0 | 6.0 | 60 | 48 ± 4.1 |
Data derived from PARIS optimization studies [6].
Bromoacetamide installation leverages nucleophilic substitution chemistry, where primary amines on PEG scaffolds displace bromide from bromoacetyl bromide. This reaction requires anhydrous conditions (tetrahydrofuran or dimethylformamide solvents) and stoichiometric triethylamine to neutralize hydrobromic acid byproducts [4]. Bromoacetamide-PEG derivatives exhibit exceptional selectivity toward thiol nucleophiles (cysteine residues, thiolated biomolecules) over amine groups, enabling chemoselective bioconjugation [4].
Critical functionalization parameters include:
Br-PEG₅-CH₂COOH serves as a heterobifunctional linchpin in PROTAC synthesis, bridging target-binding ligands and E3 ubiquitin ligase recruiters. Its orthogonal reactivity enables sequential conjugations:
To prevent polymerization, orthogonal protection schemes are employed:
Table 2: Reaction Kinetics for Bromoacetamide Conjugation in PROTAC Assembly
Nucleophile | pH | Temperature (°C) | Reaction Half-Life (min) | Conjugation Yield (%) |
---|---|---|---|---|
L-Cysteine | 7.4 | 25 | 2.5 | 98 ± 1.2 |
4-Aminothiophenol | 8.0 | 30 | 1.8 | 99 ± 0.7 |
Benzyl mercaptan | 7.0 | 37 | 3.1 | 95 ± 1.8 |
Data from thiol-alkylation kinetic analyses [4] [8].
Purification of Br-PEG₅-CH₂COOH demands multimodal chromatography to eliminate:
Ion-exchange chromatography (IEC) using diethylaminoethyl cellulose resins separates acidic impurities (e.g., bromoacetic acid) from the target compound [3] [5]. Subsequent size-exclusion chromatography with Sephadex LH-20 matrices resolves polyethylene glycol oligomers and disulfide dimers [3]. Final purification via preparative reversed-phase HPLC (C18 column, water/acetonitrile gradient) yields >99% pure product, confirmed by single-peak elution profiles [3] [9].
Characterization employs orthogonal analytical techniques:
Critical quality control metrics include:
Table 3: Characterization Specifications for Pharmaceutical-Grade Br-PEG₅-CH₂COOH
Parameter | Acceptance Criterion | Analytical Method |
---|---|---|
Purity | ≥99.0% | RP-HPLC (UV 210 nm) |
Acid value | 2.48–2.56 mmol/g | Potentiometric titration |
Bromine content | 18.5–20.1% (w/w) | Elemental analysis |
Ethylene oxide units (n) | 5.0 ± 0.2 | ¹H NMR integration |
Residual solvents | <500 ppm total | Gas chromatography |
Solubility in water (25°C) | ≥100 mg/mL | Visual turbidimetry |
Quality standards derived from commercial reagent documentation [3] [5].
CAS No.: 112839-93-7
CAS No.: 82526-36-1
CAS No.: 61109-48-6
CAS No.: